(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 146664-09-7
VCID: VC21166002
InChI: InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

CAS No.: 146664-09-7

Cat. No.: VC21166002

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid - 146664-09-7

Specification

CAS No. 146664-09-7
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1
Standard InChI Key RHWBMXJTGJAWTL-LLVKDONJSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator